2-[1-(2-furoyl)piperidin-4-yl]-1H-benzimidazole
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Overview
Description
2-[1-(2-furoyl)piperidin-4-yl]-1H-benzimidazole is a complex organic compound that features a benzimidazole core linked to a piperidine ring, which is further substituted with a furoyl group. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(2-furoyl)piperidin-4-yl]-1H-benzimidazole typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with formic acid or its derivatives to form the benzimidazole ring. The piperidine ring is then introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the benzimidazole intermediate. Finally, the furoyl group is attached via an acylation reaction using furoyl chloride under basic conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency. Solvent recycling and waste management are also integral parts of the industrial process to ensure environmental sustainability .
Chemical Reactions Analysis
Types of Reactions: 2-[1-(2-furoyl)piperidin-4-yl]-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of various acyl-substituted benzimidazole derivatives.
Scientific Research Applications
2-[1-(2-furoyl)piperidin-4-yl]-1H-benzimidazole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes and receptors.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-[1-(2-furoyl)piperidin-4-yl]-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole core is known to bind to the active sites of various enzymes, inhibiting their activity. The piperidine ring enhances the compound’s binding affinity and specificity, while the furoyl group contributes to its overall stability and bioavailability. The compound’s effects are mediated through the modulation of signaling pathways, leading to altered cellular responses .
Comparison with Similar Compounds
- 2-(4-Piperidinyl)benzimidazole
- 2-(4-Piperidinyl)-1H-benzimidazole
- 2-(4-Piperidinyl)-1H-benzimidazole derivatives
Comparison: 2-[1-(2-furoyl)piperidin-4-yl]-1H-benzimidazole is unique due to the presence of the furoyl group, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits higher stability and enhanced bioactivity. The furoyl group also allows for more versatile chemical modifications, making it a valuable scaffold for drug development .
Properties
Molecular Formula |
C17H17N3O2 |
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Molecular Weight |
295.34 g/mol |
IUPAC Name |
[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C17H17N3O2/c21-17(15-6-3-11-22-15)20-9-7-12(8-10-20)16-18-13-4-1-2-5-14(13)19-16/h1-6,11-12H,7-10H2,(H,18,19) |
InChI Key |
QUYWRZIARFYNPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C4=CC=CO4 |
solubility |
>44.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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